

# Discontinuation of AZD-1305 Clinical Development: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-1305 |           |
| Cat. No.:            | B605743  | Get Quote |

The clinical development of **AZD-1305**, a promising antiarrhythmic agent for atrial fibrillation, was terminated due to an unfavorable benefit-risk profile, primarily driven by concerns over significant QT interval prolongation and the emergence of Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia. This in-depth guide provides a technical overview of the available data and experimental methodologies related to the discontinuation of **AZD-1305**, aimed at researchers, scientists, and drug development professionals.

### **Executive Summary**

**AZD-1305** is a multi-ion channel blocker designed to possess atrial-predominant electrophysiological effects. While demonstrating efficacy in converting atrial fibrillation to sinus rhythm, clinical trials revealed a dose-dependent increase in the QT interval, culminating in cases of TdP. Preclinical studies had indicated a complex pharmacological profile, with inhibitory effects on several key cardiac ion channels, including the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-late), the peak sodium current (INa-peak), and the L-type calcium current (ICa,L). Ultimately, the proarrhythmic risk associated with QT prolongation outweighed the observed antiarrhythmic benefits, leading to the cessation of its development program.

### Preclinical Pharmacology and Electrophysiology

**AZD-1305**'s mechanism of action involves the blockade of multiple cardiac ion channels, contributing to its antiarrhythmic and proarrhythmic properties.



#### Ion Channel Inhibition Profile

The inhibitory potency of **AZD-1305** on various cardiac ion channels was evaluated in preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Ion Channel                                    | Current  | IC50 (μM)                                                 | Cell Type/System   |
|------------------------------------------------|----------|-----------------------------------------------------------|--------------------|
| hERG (human Ether-<br>à-go-go-Related<br>Gene) | lKr      | Not explicitly stated,<br>but potent block is<br>implied. | CHO cells          |
| Voltage-gated Sodium<br>Channel                | INa-late | 4.3[1]                                                    | Dog cardiomyocytes |
| Voltage-gated Sodium<br>Channel                | INa-peak | 66[1]                                                     | Dog cardiomyocytes |
| L-type Calcium<br>Channel                      | ICa,L    | Not explicitly stated,<br>but block is a key<br>feature.  | In vitro studies   |

Note: While several sources confirm the inhibitory activity of AZD1305 on IKr and ICa,L, specific IC50 values were not consistently reported in the reviewed literature.

### **Preclinical Electrophysiological Effects**

In preclinical models, **AZD-1305** demonstrated atrial-predominant electrophysiological actions. In canine models, the drug prolonged action potential duration and increased the effective refractory period preferentially in atrial myocytes compared to ventricular myocytes[2][3]. This atrial selectivity was attributed to a greater tonic inhibition of the fast sodium current (INa) in atrial versus ventricular cells[2][3].

### **Experimental Protocols**

# In Vitro Electrophysiology: Whole-Cell Patch Clamp in Canine Cardiomyocytes

Objective: To characterize the inhibitory effects of **AZD-1305** on various cardiac ion currents.



#### Methodology:

- Cell Isolation: Atrial and ventricular myocytes were enzymatically isolated from canine hearts[2][3].
- Recording: Whole-cell patch-clamp technique was employed to record ionic currents[2][3].
- Voltage Clamp Protocols: Specific voltage protocols were used to isolate and measure individual currents such as INa, ICa,L, and IKr. For instance, to measure INa-late, a voltage ramp protocol was often used in the presence of a blocker for the transient outward current[1].
- Data Analysis: Dose-response curves were generated to determine the IC50 values for channel blockade[1].

### **Clinical Development and Discontinuation**

The clinical development program for **AZD-1305** included a key Phase II study (NCT00915356) designed to evaluate its efficacy and safety in patients with atrial fibrillation.

#### **Clinical Trial NCT00915356**

Objective: To assess the efficacy of intravenous **AZD-1305** in converting atrial fibrillation to sinus rhythm.

Study Design: A double-blind, randomized, placebo-controlled, multicentre, dose-escalation study[4].

Patient Population: Patients with atrial fibrillation episodes lasting from 3 hours to 3 months[4].

Dosing Regimens: Four ascending dose groups with infusion rates of 50, 100, 130, and 180 mg/h[4][5].

#### **Clinical Efficacy and Safety Findings**

The study demonstrated a dose-dependent increase in the pharmacological conversion of atrial fibrillation to sinus rhythm.



| Treatment Group     | Conversion Rate (%) |
|---------------------|---------------------|
| Placebo             | 0                   |
| AZD-1305 (50 mg/h)  | 8                   |
| AZD-1305 (100 mg/h) | 18                  |
| AZD-1305 (130 mg/h) | 38                  |
| AZD-1305 (180 mg/h) | 50                  |

Data from the NCT00915356 clinical trial[4].

Despite the promising efficacy, the trial revealed significant safety concerns. Maximum QTcF (QT interval corrected using Fridericia's formula) generally increased in a dose-dependent manner[4]. Crucially, two patients experienced Torsade de Pointes (TdP): one asymptomatic case in the 130 mg/h dose group and one case requiring DC defibrillation in the 180 mg/h dose group[4]. Both patients recovered without lasting consequences[4].

#### **Visualizations**

## Signaling Pathway: Cardiac Action Potential and Ion Channel Blockade by AZD-1305







Click to download full resolution via product page

Caption: Cardiac action potential phases and the inhibitory effects of **AZD-1305** on key ion channels.

# **Experimental Workflow: In Vitro Patch Clamp Electrophysiology**





Click to download full resolution via product page



Caption: Workflow for assessing the effect of **AZD-1305** on cardiac ion channels using patch clamp.

## Logical Relationship: Benefit vs. Risk Leading to Discontinuation



Click to download full resolution via product page

Caption: The unfavorable benefit-risk profile that led to the discontinuation of AZD-1305.

#### Conclusion

The discontinuation of **AZD-1305**'s clinical development serves as a critical case study in cardiovascular drug safety. Despite a rational design for atrial-selective antiarrhythmic activity and demonstrated efficacy, the inherent risk of proarrhythmia due to significant QT prolongation proved to be an insurmountable hurdle. This technical overview highlights the importance of a comprehensive understanding of a drug's interaction with multiple cardiac ion channels and the necessity of rigorous clinical safety monitoring. The data underscore the delicate balance between achieving antiarrhythmic efficacy and ensuring patient safety in the development of novel cardiac medications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebocontrolled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous cardioversion of atrial fibrillation (AF) with AZD1305 [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Discontinuation of AZD-1305 Clinical Development: A
  Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605743#discontinuation-of-azd-1305-clinical-development-reasons]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com